Etamsylate

C10H17NO5S

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C10H17NO5S

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Effects on Platelet Aggregation

Platelets are blood cells that clump together to form clots and seal off wounds. One of the proposed mechanisms by which Etamsylate exerts its hemostatic effect is by stimulating platelet aggregation. Research suggests Etamsylate may increase the number of available binding sites on platelets, facilitating their adhesion and aggregation ().

Blood Loss Reduction in Specific Procedures

Researchers have investigated the effectiveness of Etamsylate in reducing blood loss during specific procedures, such as tooth extraction or tonsillectomy (, ). These studies have yielded mixed results, with some showing a benefit in reducing blood loss and others finding no significant difference compared to placebo. Further research is needed to definitively determine the role of Etamsylate in these settings.

Potential Uses Beyond Bleeding Control

Some scientific research has explored potential applications of Etamsylate beyond its hemostatic properties. For instance, studies have investigated its effects on:

- Wound healing: Research suggests Etamsylate may accelerate wound healing, although the exact mechanisms remain unclear ().

- Reduction of blood in the ear (Meniere's disease): Limited studies suggest Etamsylate may be helpful in reducing the amount of fluid buildup in the inner ear, a symptom of Meniere's disease (). More research is needed to confirm these findings.

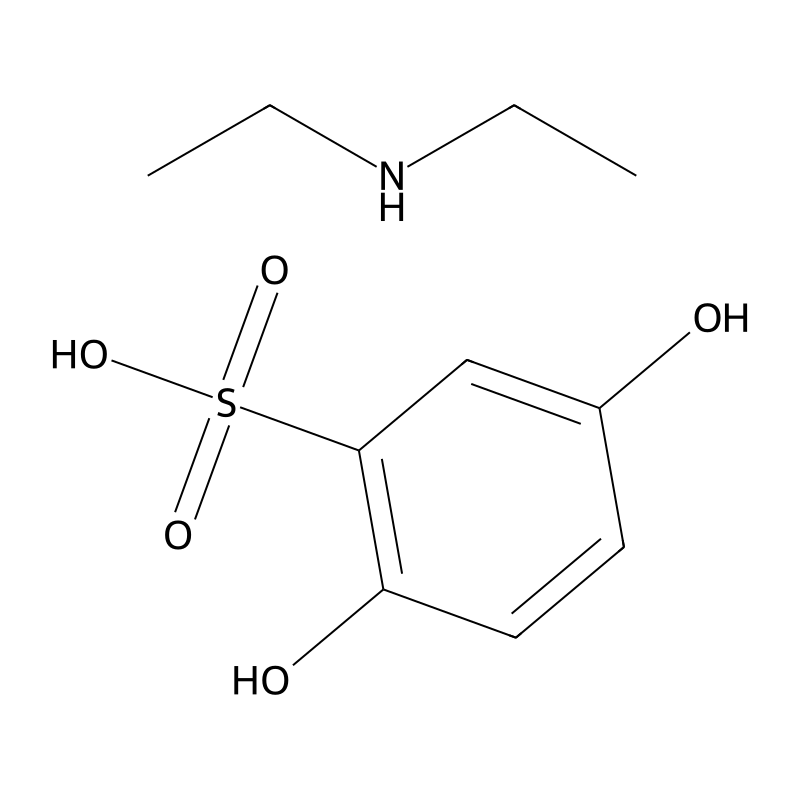

Etamsylate, also known as diethylammonium 2,5-dihydroxybenzenesulfonate, is an antihemorrhagic agent primarily used to control bleeding by enhancing capillary resistance and promoting platelet adhesion. It is a salt derived from dobesilic acid and diethylamine, with the chemical formula and a molar mass of approximately 263.31 g/mol . This compound is classified as a benzenesulfonic acid derivative, which plays a significant role in various medical applications, particularly in managing conditions associated with capillary bleeding .

Etamsylate's chemical behavior involves its interaction with biological systems rather than extensive synthetic reactions. It exhibits stability under normal conditions but can react with strong oxidizing agents . The primary reaction of interest is its mechanism of action in promoting hemostasis, which includes:

- Inhibition of Prostaglandin Synthesis: Etamsylate inhibits the biosynthesis of prostaglandins that promote vasodilation and increased capillary permeability.

- Promotion of Platelet Aggregation: It enhances platelet adhesion and aggregation, leading to reduced bleeding time .

Etamsylate's biological activity centers around its hemostatic properties. It acts on the endothelial cells of blood vessels, increasing their resistance and stabilizing capillary membranes. The compound has been shown to:

- Reduce Bleeding Time: By enhancing platelet aggregation through mechanisms involving thromboxane A2 and prostaglandin F2α.

- Stabilize Capillaries: It reinforces capillary membranes by polymerizing hyaluronic acid, thus limiting capillary leakage and edema .

- Promote Thrombopoiesis: Stimulates the production of platelets from bone marrow, contributing to its hemostatic effects .

Etamsylate can be synthesized through several methods, including:

- Preparation of 2,5-Dihydroxybenzenesulfonic Acid: This is the initial step in synthesizing etamsylate.

- Formation of Etamsylate Crude Product: Involves reacting the sulfonic acid with diethylamine under controlled conditions to yield the final product .

The synthesis typically requires careful control of reaction conditions to ensure high purity and yield.

Etamsylate is used in various clinical settings, including:

- Management of Hemorrhages: Effective in treating capillary bleeding from conditions such as menorrhagia, hematemesis, melena, and hematuria.

- Prophylaxis in Surgical Procedures: Administered preoperatively to minimize bleeding risks during surgeries.

- Neonatal Care: Used to prevent intraventricular hemorrhage in premature infants .

Interaction studies have indicated that etamsylate may interfere with other anticoagulants like heparin without inhibiting its vasodilatory effects. This unique property allows etamsylate to mitigate the risk of hemorrhage associated with anticoagulant therapy while maintaining vascular function . Additionally, etamsylate has shown no significant adverse reactions when used in conjunction with other medications commonly prescribed for similar conditions.

Etamsylate shares similarities with several other compounds used for hemostatic purposes. Below is a comparison highlighting its uniqueness:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Tranexamic Acid | Antifibrinolytic; inhibits plasminogen | Primarily used for surgical bleeding |

| Desmopressin | Synthetic vasopressin analogue; promotes platelet function | Used for von Willebrand disease |

| Aprotinin | Antifibrinolytic; inhibits proteolytic enzymes | Reduces blood loss during surgery |

| Ethamsylate | Enhances platelet adhesion; stabilizes capillaries | Unique capillary protection mechanism |

Similar Compounds- Tranexamic Acid

- Desmopressin

- Aprotinin

Origins and Early Development

Etamsylate emerged as a targeted hemostatic agent during mid-20th-century efforts to address capillary fragility. Initially synthesized as a derivative of resorcinol (2,5-dihydroxybenzene), its sulfonation and subsequent conjugation with diethylamine yielded a compound with dual vasoprotective and proaggregant properties. Early clinical applications focused on reducing bleeding in cancer patients and post-surgical scenarios, though its efficacy in dysfunctional uterine bleeding later became a primary indication.

Key Milestones in Clinical Adoption

Etamsylate exists as a solid crystalline material at room temperature (20 degrees Celsius) [1] [2] [3] [4]. The compound presents as a white to pale red crystalline powder with distinctive organoleptic properties [1] [2] [3]. The substance is described as having no odor and a bitter taste [5]. The appearance can vary slightly depending on the source and purity, ranging from white to almost white powder to crystal formations [2] [3] [4] [6].

The crystalline nature of etamsylate is confirmed through multiple analytical techniques, with scanning electron microscopy studies revealing the formation of interconnecting polymeric networks with channels and circular pores of varying diameters when in contact with aqueous media [7]. This structural characteristic contributes to its dissolution behavior and pharmaceutical applications.

Melting Point Range (125-132°C)

The melting point of etamsylate demonstrates consistency across multiple authoritative sources, with values falling within the narrow range of 125 to 132 degrees Celsius [1] [2] [8] [9] [10]. Detailed analysis of reported values shows:

- ChemicalBook reports a melting point of 125 degrees Celsius [1]

- European Pharmacopoeia specifies a range of 127 to 134 degrees Celsius [8]

- Tokyo Chemical Industry consistently reports 128.0 to 132.0 degrees Celsius [2] [3] [4] [6]

- Chemsrc database indicates 127 to 131 degrees Celsius [9]

- University of Hertfordshire database records 132 degrees Celsius [10]

The narrow variation in reported melting points indicates high purity and consistent chemical composition across commercial sources. The European Pharmacopoeia range of 127 to 134 degrees Celsius serves as the official pharmaceutical standard for identification purposes [8].

Solubility Profile in Various Solvents

Etamsylate exhibits highly variable solubility characteristics depending on the solvent system employed. The compound demonstrates exceptional water solubility, classified as very soluble in water with quantitative measurements indicating solubility of 53 milligrams per milliliter at 25 degrees Celsius [1] [11].

Aqueous and Polar Solvents

- Water: Very soluble (53 mg/mL at 25°C) [1] [11]

- Methanol: Freely soluble [1] [8]

- Ethanol (anhydrous): Soluble [1] [8]

- Dimethyl sulfoxide: Soluble (53 mg/mL at 25°C) [11]

Non-polar and Organic Solvents

- Methylene chloride: Practically insoluble [1] [8]

- Acetone: Slightly soluble [12]

- Chloroform: Insoluble [12]

- Ether: Insoluble [12]

The solubility pattern reflects the polar nature of etamsylate, attributed to the presence of hydroxyl groups, sulfonic acid functionality, and amine salt formation [1] [8].

Density and Refractive Index Measurements

Physical property measurements for etamsylate include calculated density and refractive index values that provide important characterization data:

Density: The compound exhibits a density of 1.3441 grams per cubic centimeter, reported as a rough estimate [1] [13]. This value falls within the typical range for organic crystalline compounds containing sulfur and nitrogen heteroatoms.

Refractive Index: The refractive index is estimated at 1.5060 [1] [13] [14]. This value indicates moderate optical density and is consistent with the aromatic character of the benzenesulfonic acid moiety present in the molecular structure.

These physical constants serve as important identification parameters and are useful for quality control purposes in pharmaceutical manufacturing [1] [13].

pH Behavior in Solution

Etamsylate demonstrates specific pH characteristics in aqueous solutions that are critical for pharmaceutical formulations:

Injection Solutions: Commercial injection formulations maintain a pH range of 6.2 to 6.8 [17]. This slightly acidic to neutral range ensures stability while maintaining compatibility with physiological pH values.

pH-Rate Profile Studies: Research investigating degradation kinetics reveals that etamsylate exhibits pH-dependent stability across a broad range from pH 2 to 11 [18]. The compound shows varying degradation rates at different pH values, with implications for formulation development and stability testing.

Buffer Systems: Stability studies utilize constant ionic strength buffer solutions to evaluate pH effects on chemical stability, demonstrating the importance of pH control in pharmaceutical applications [18].

Spectroscopic Absorption Characteristics

Etamsylate exhibits characteristic absorption patterns across multiple spectroscopic techniques, providing definitive identification and quantification methods:

Ultraviolet-Visible Spectroscopy

- Primary absorption maximum: 221 nanometers [8] [12]

- Secondary absorption maximum: 300 to 301 nanometers [8] [12]

- Specific absorbance at 301 nm: 145 to 151 (for 0.0025 percent weight per volume solution) [8]

The dual absorption maxima pattern is characteristic of the substituted benzenesulfonic acid chromophore and serves as a reliable identification parameter [8] [12].

Infrared Spectroscopy

Key absorption bands include:

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 41 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 36 of 41 companies with hazard statement code(s):;

H319 (97.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

ATC Code

B02 - Antihemorrhagics

B02B - Vitamin k and other hemostatics

B02BX - Other systemic hemostatics

B02BX01 - Etamsylate

Pictograms

Irritant

Other CAS

Wikipedia

Triphenylphosphine_sulfide

Use Classification

General Manufacturing Information

Dates

2: Ibrahim F, Sharaf El-Din MK, El-Deen AK, Shimizu K. Micellar HPLC Method for Simultaneous Determination of Ethamsylate and Mefenamic Acid in Presence of Their Main Impurities and Degradation Products. J Chromatogr Sci. 2017 Jan;55(1):23-29. Epub 2016 Sep 27. PubMed PMID: 27681773.

3: Yao Q, Wu M, Zhou J, Zhou M, Chen D, Fu L, Bian R, Xing X, Sun L, Hu X, Li L, Dai B, Wüthrich RP, Ma Y, Mei CL. Treatment of Persistent Gross Hematuria with Tranexamic Acid in Autosomal Dominant Polycystic Kidney Disease. Kidney Blood Press Res. 2017;42(1):156-164. doi: 10.1159/000474961. Epub 2017 Apr 11. PubMed PMID: 28395294.

4: Daneshmend TK, Stein AG, Bhaskar NK, Hawkey CJ. Failure of ethamsylate to reduce aspirin-induced gastric mucosal bleeding in humans. Br J Clin Pharmacol. 1989 Jul;28(1):109-12. PubMed PMID: 2789070; PubMed Central PMCID: PMC1379977.

5: Wiewiorka O, Dastych M, Čermáková Z. Strong negative interference of ethamsylate (Dicynone®) in serum creatinine quantification via enzymatic assay using Trinder reaction. Scand J Clin Lab Invest. 2013 Aug;73(5):449-51. doi: 10.3109/00365513.2013.794300. Epub 2013 May 20. PubMed PMID: 23688203.

6: Hernandez MR, Alvarez-Guerra M, Escolar G, Chiavaroli C, Hannaert P, Garay RP. The hemostatic agent ethamsylate promotes platelet/leukocyte aggregate formation in a model of vascular injury. Fundam Clin Pharmacol. 2004 Aug;18(4):423-30. PubMed PMID: 15312148.

7: Zawrotniak M, Kozik A, Rapala-Kozik M. Selected mucolytic, anti-inflammatory and cardiovascular drugs change the ability of neutrophils to form extracellular traps (NETs). Acta Biochim Pol. 2015;62(3):465-73. doi: 10.18388/abp.2015_1055. Epub 2015 Aug 20. PubMed PMID: 26291043.

8: Garay RP, Chiavaroli C, Hannaert P. Therapeutic efficacy and mechanism of action of ethamsylate, a long-standing hemostatic agent. Am J Ther. 2006 May-Jun;13(3):236-47. Review. PubMed PMID: 16772766.

9: Alvarez-Guerra M, Hernandez MR, Escolar G, Chiavaroli C, Garay RP, Hannaert P. The hemostatic agent ethamsylate enhances P-selectin membrane expression in human platelets and cultured endothelial cells. Thromb Res. 2002 Sep 15;107(6):329-35. PubMed PMID: 12565720.

10: El-Gindy A, Nassar MW, Attia KA, Abu-Seada HH, El-Ghandour M. High-performance liquid chromatographic determination of Ethamsylate in urine and tablets. J AOAC Int. 2013 Jul-Aug;96(4):730-6. PubMed PMID: 24000744.

11: Zhang M, Zhang Y, Li Q. A novel visible spectrophotometric method for the determination of ethamsylate in pharmaceutical preparations and biological samples. Spectrochim Acta A Mol Biomol Spectrosc. 2010 Mar;75(3):1013-7. doi: 10.1016/j.saa.2009.12.039. Epub 2009 Dec 16. PubMed PMID: 20060358.

12: Hannaert P, Alvarez-Guerra M, Hider H, Chiavaroli C, Garay RP. Vascular permeabilization by intravenous arachidonate in the rat peritoneal cavity: antagonism by ethamsylate. Eur J Pharmacol. 2003 Apr 11;466(1-2):207-12. PubMed PMID: 12679158.

13: Benson JW, Drayton MR, Hayward C, Murphy JF, Osborne JP, Rennie JM, Schulte JF, Speidel BD, Cooke RW. Multicentre trial of ethamsylate for prevention of periventricular haemorrhage in very low birthweight infants. Lancet. 1986 Dec 6;2(8519):1297-300. PubMed PMID: 2878174.

14: Dastych M, Wiewiorka O, Benovská M. Ethamsylate (Dicynone) interference in determination of serum creatinine, uric acid, triglycerides, and cholesterol in assays involving the Trinder reaction; in vivo and in vitro. Clin Lab. 2014;60(8):1373-6. PubMed PMID: 25185424.

15: Tolba MM. Simultaneous determination of some dihydroxybenzenesulphonic acid derivatives and their degradation product and main impurity (hydroquinone) by ion-pair liquid chromatography. Luminescence. 2014 Nov;29(7):738-48. doi: 10.1002/bio.2615. Epub 2013 Dec 11. PubMed PMID: 24327536.

16: Kuperman AA, Brenner B, Kenet G. Intraventricular haemorrhage in preterm infants--can we improve outcome by addressing coagulation? J Matern Fetal Neonatal Med. 2015 Nov;28 Suppl 1:2265-7. doi: 10.3109/14767058.2013.796165. Epub 2013 Aug 23. PubMed PMID: 23968273.

17: Harrison RF, Matthews T. Intrapartum ethamsylate. Lancet. 1984 Aug 4;2(8397):296. PubMed PMID: 6146855.

18: Sanghvi KP, Merchant RH, Karnik A, Kulkarni A. Role of ethamsylate in preventing periventricular-intraventricular hemorrhage in premature infants below 34 weeks of gestation. Indian Pediatr. 1999 Jul;36(7):653-8. PubMed PMID: 10740301.

19: Gard PR, Trigger DJ. Effect of ethamsylate on carrageenan-induced rat paw oedema: a comparison with indomethacin. Clin Exp Pharmacol Physiol. 1990 Dec;17(12):821-7. PubMed PMID: 2092950.

20: Hunt R, Hey E. Ethamsylate for the prevention of morbidity and mortality in preterm or very low birth weight infants. Cochrane Database Syst Rev. 2010 Jan 20;(1):CD004343. doi: 10.1002/14651858.CD004343.pub2. Review. PubMed PMID: 20091562.